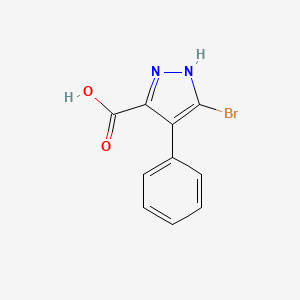

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

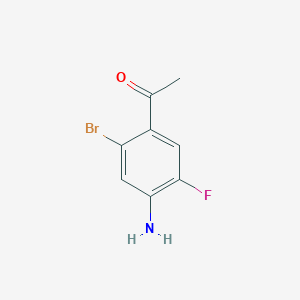

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H7BrN2O2 . It belongs to the class of organic compounds known as phenylpyrazoles .

Synthesis Analysis

The synthesis of pyrazole derivatives like 5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid often involves the sequential formation of ketones, β-diketones, and subsequent heterocyclization with hydrazine . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular weight of 5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid is 267.08 . The InChI code for this compound is 1S/C10H7BrN2O2/c11-9-7 (6-4-2-1-3-5-6)8 (10 (14)15)12-13-9/h1-5H, (H,12,13) (H,14,15) .Chemical Reactions Analysis

Pyrazole derivatives like 5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions. For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .Physical And Chemical Properties Analysis

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid is a powder at room temperature . It has a melting point of 221-223 degrees Celsius .Aplicaciones Científicas De Investigación

Versatile Precursors for Pyrazoles

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives have been explored as versatile precursors for the synthesis of various pyrazole derivatives. Martins et al. (2013) demonstrated that brominated trihalomethylenones could be used to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and other derivatives through cyclocondensation reactions, showcasing their utility in the development of compounds with potential pharmaceutical applications (Martins et al., 2013).

Structural and Spectral Investigations

In-depth structural and spectral investigations of pyrazole derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted to understand their chemical properties better. Viveka et al. (2016) combined experimental and theoretical studies to characterize these compounds, providing insights into their potential applications in various scientific domains (Viveka et al., 2016).

Antiproliferative Agents

The pyrazole moiety is significant in pharmaceutical and medicinal chemistry due to its potential antiproliferative properties. Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives and evaluated their cytotoxic effects against cancer cell lines, highlighting the potential of these compounds in developing new treatments for leukemia and breast cancer (Ananda et al., 2017).

Nonlinear Optical Materials

Pyrazole derivatives, such as N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, have been investigated for their optical nonlinearity, indicating their potential as candidates for optical limiting applications. Chandrakantha et al. (2013) found that certain compounds exhibit maximum nonlinearity, suggesting their use in developing new materials for optical applications (Chandrakantha et al., 2013).

Tautomerism Studies

The study of tautomerism in pyrazole derivatives, such as 4-bromo substituted 1H-pyrazoles, provides insights into their chemical behavior. Trofimenko et al. (2007) explored the tautomerism of these compounds in both solid-state and solution, contributing to a deeper understanding of their chemical properties and potential applications (Trofimenko et al., 2007).

Safety And Hazards

Direcciones Futuras

The future directions in the research and application of 5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid could involve exploring its potential biological activities. For instance, some pyrazole derivatives have shown antifungal activities . Additionally, advancements in the synthesis methods, such as the development of more benign oxidation protocols , could also be a focus of future research.

Propiedades

IUPAC Name |

5-bromo-4-phenyl-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-9-7(6-4-2-1-3-5-6)8(10(14)15)12-13-9/h1-5H,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIOAGLKDUNALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2967962.png)

![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2967980.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2967981.png)

![5-(2-Nitrophenyl)sulfonyl-1-piperidin-4-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B2967982.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2967984.png)